molecular formula C12H17F2N3O2 B2524158 {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol CAS No. 2327165-26-2

{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol

Cat. No.: B2524158
CAS No.: 2327165-26-2
M. Wt: 273.284
InChI Key: HNHBANKUWGWABO-UHFFFAOYSA-N
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Description

{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl and methyl groups, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The acid chloride is then reacted with piperidin-2-ylmethanol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol is used as an intermediate in the synthesis of various complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.

Industry

In the agricultural industry, derivatives of this compound are investigated for their potential as fungicides or herbicides. The presence of the difluoromethyl group enhances its activity against various plant pathogens .

Mechanism of Action

The mechanism of action of {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), disrupting the energy production in fungal cells .

Comparison with Similar Compounds

Similar Compounds

    Isopyrazam: A fungicide with a similar pyrazole structure.

    Sedaxane: Another fungicide with a difluoromethyl group.

    Bixafen: A fungicide with a pyrazole ring and similar functional groups.

Uniqueness

What sets {1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-2-yl}methanol apart is its combination of a pyrazole ring with a piperidine ring and a methanol group. This unique structure provides a versatile scaffold for further chemical modifications and enhances its potential bioactivity .

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O2/c1-16-6-9(10(15-16)11(13)14)12(19)17-5-3-2-4-8(17)7-18/h6,8,11,18H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHBANKUWGWABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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